

Introduction: A Keystone Intermediate in Cardiovascular Drug Synthesis

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Compound of Interest

Compound Name: 4-(2-Oxiranylmethoxy)-benzeneethanol

Cat. No.: B023829

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4-(2-Oxiranylmethoxy)-benzeneethanol, also known by its systematic IUPAC name 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol, is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.^[1] Its structure uniquely combines a phenylethanol moiety with a reactive glycidyl ether group. This combination makes it a highly valuable precursor, particularly in the synthesis of a class of pharmaceuticals known as β -adrenergic blocking agents, or beta-blockers. These drugs are fundamental in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.^{[2][3]} This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical and Structural Properties

The compound's identity and core physical characteristics are summarized below. These properties are fundamental for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	104857-48-9	[1] [4]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1] [4]
Molecular Weight	194.23 g/mol	[1] [4]
Alternate Names	2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol	[1]
Appearance	Powder or liquid	[5]
Typical Purity	≥97%	[1] [5]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[5] [6]

The molecule possesses a chiral center at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-**4-(2-Oxiranylmethoxy)-benzeneethanol**. This chirality is of paramount importance in drug synthesis, as the pharmacological activity of the final beta-blocker is often stereospecific.

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of **4-(2-Oxiranylmethoxy)-benzeneethanol** involves the reaction of 4-hydroxyphenylethanol with an excess of epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis.

Causality Behind Experimental Choices:

- **Choice of Base:** A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required. Its role is to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylethanol. The resulting phenoxide ion is a potent nucleophile that is necessary to attack the electrophilic carbon of epichlorohydrin. The phenolic proton is significantly more acidic than the alcoholic proton of the ethanol side chain, ensuring regioselective deprotonation and reaction at the desired site.

- Use of Excess Epichlorohydrin: Epichlorohydrin serves two roles: reactant and solvent. Using it in excess drives the reaction equilibrium towards the product according to Le Châtelier's principle. More importantly, it minimizes the potential side reaction where the newly formed glycidyl ether reacts with another molecule of the phenoxide, leading to oligomerization.
- Temperature Control: The reaction temperature is typically maintained at a moderate level (e.g., 50-60 °C). This provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions, such as the hydrolysis of epichlorohydrin or potential racemization.

Experimental Protocol: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol

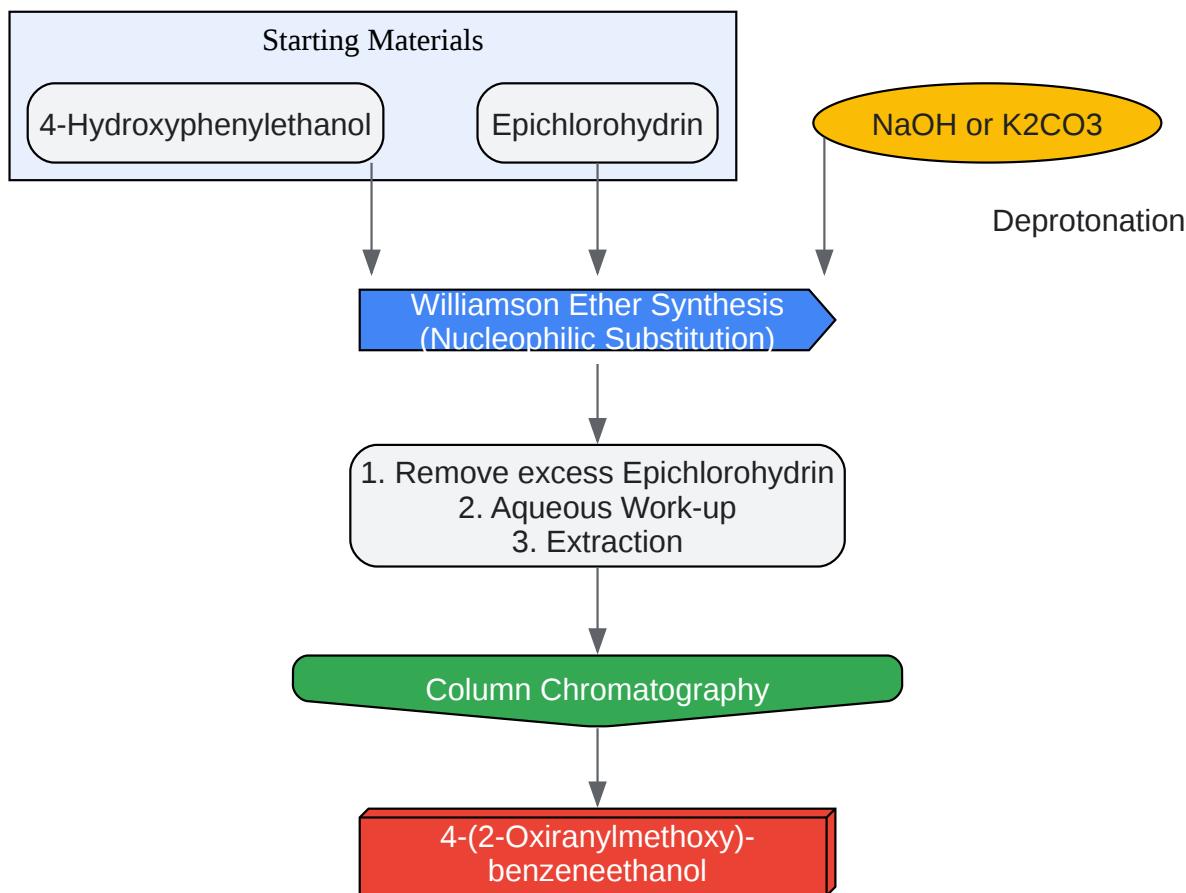
This protocol describes a representative lab-scale synthesis.

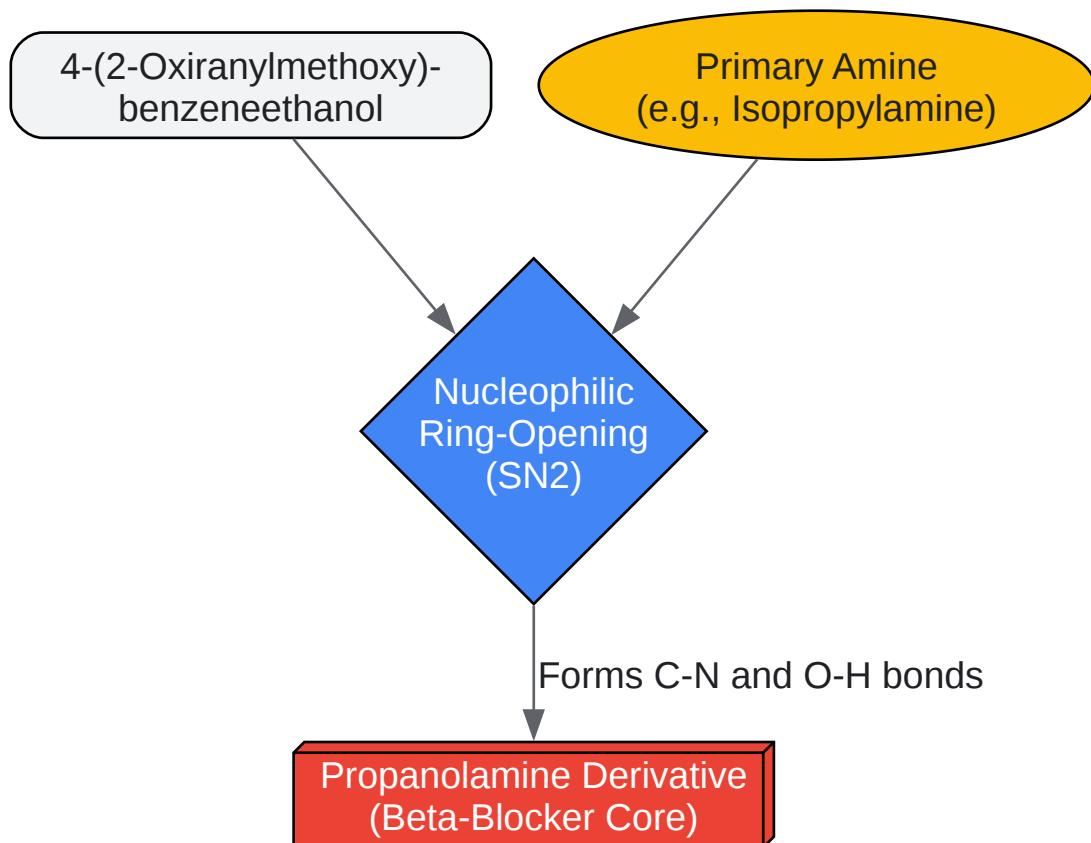
- Reagents & Setup:
 - 4-hydroxyphenylethanol
 - Epichlorohydrin
 - Sodium hydroxide (pellets or solution)
 - Ethyl acetate (for extraction)
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (for drying)
 - A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
- Procedure:
 1. Charge the reaction flask with 4-hydroxyphenylethanol and an excess of epichlorohydrin (e.g., 5-10 molar equivalents).

2. Begin stirring and slowly add powdered sodium hydroxide portion-wise over 1-2 hours, carefully monitoring the temperature to maintain it below 60°C. An exothermic reaction is expected.
3. After the addition is complete, continue stirring the mixture at 55-60°C for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.
4. Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride.
5. Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

- Work-up and Purification:
 1. Dissolve the resulting crude oil in ethyl acetate.
 2. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and base.
 3. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
 4. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure **4-(2-Oxiranylmethoxy)-benzeneethanol**.
- Validation:
 - Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram





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Caption: Nucleophilic ring-opening of the epoxide, the key step in beta-blocker synthesis.

Application in Drug Development: The Gateway to Beta-Blockers

4-(2-Oxiranylmethoxy)-benzeneethanol is a pivotal intermediate in the synthesis of several widely prescribed beta-blockers, including atenolol and metoprolol. [7] The synthetic strategy involves the key epoxide ring-opening reaction described above, followed by any necessary modifications to the phenylethanol portion of the molecule.

For example, in the synthesis of atenolol, 4-(2-oxiranylmethoxy)phenylacetamide (a closely related intermediate) reacts with isopropylamine. The nucleophilic attack of the amine opens the epoxide ring to generate the final drug molecule. [3] The efficiency and stereochemical control of this step are critical for producing an enantiomerically pure and effective pharmaceutical agent. [8][7]

Spectroscopic Characterization

While experimental spectra should always be used for definitive identification, the expected spectroscopic features are as follows:

- ^1H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The methylene protons of the ethanol side chain (-CH₂CH₂OH) would show distinct signals, as would the protons of the oxirane ring (typically δ 2.7-3.4 ppm) and the methylene group connecting it to the phenoxy oxygen (-OCH₂-).
- ^{13}C NMR: Characteristic signals would be observed for the aromatic carbons (δ 110-160 ppm), the epoxide carbons (δ 45-55 ppm), and the carbons of the ether and alcohol functionalities. [9]* IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (from the ethanol group) around 3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and the characteristic C-O-C (ether and epoxide) stretches in the 1000-1300 cm⁻¹ region. [10]

Safety and Handling

As a reactive epoxide, **4-(2-Oxiranylmethoxy)-benzeneethanol** and related glycidyl ethers must be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields to avoid skin and eye contact. [11][12]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [6] [13] Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze vigorous polymerization or decomposition. [6]* Health Hazards: Glycidyl ethers as a class are known to be skin and eye irritants and potential skin sensitizers, meaning they may cause an allergic reaction upon repeated contact. [11][14] Some related compounds are suspected of causing genetic defects. [14] Always consult the specific Safety Data Sheet (SDS) before use.

Conclusion

4-(2-Oxiranylmethoxy)-benzeneethanol is more than just a chemical compound; it is a critical enabling tool for the synthesis of life-saving cardiovascular drugs. Its value lies in the precise arrangement of its functional groups: a phenolic ether for linking to the core aromatic structure

of beta-blockers, a reactive epoxide for introducing the crucial aminoalcohol side chain, and a terminal alcohol that can be a site for further modification. Understanding its synthesis, reactivity, and handling is essential for any researcher or professional engaged in the design and development of new chemical entities in this therapeutic area.

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- To cite this document: BenchChem. [Introduction: A Keystone Intermediate in Cardiovascular Drug Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023829#4-2-oxiranylmethoxy-benzeneethanol-chemical-properties>

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